molecular formula C16H20N4O2S B5426887 N3-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,3-DICARBOXAMIDE

N3-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,3-DICARBOXAMIDE

Cat. No.: B5426887
M. Wt: 332.4 g/mol
InChI Key: SXIOJOCHTREDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,3-DICARBOXAMIDE is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,3-DICARBOXAMIDE typically involves the condensation of 2-aminobenzothiazole with a suitable piperidine derivative. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N3-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N3-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N3-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzothiazole moiety with a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-N-(1,3-benzothiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(2)16(22)20-9-5-6-11(10-20)14(21)18-15-17-12-7-3-4-8-13(12)23-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIOJOCHTREDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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